N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
Description
N-{4-[(1-Methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core linked to a 1-methylpyrazole carbamoyl group via a phenyl bridge. The piperazine moiety is a common pharmacophore in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties, while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. Its synthesis likely involves coupling reactions between activated carboxamide intermediates and substituted piperazines, as inferred from analogous syntheses in the literature.
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-[(1-methylpyrazol-4-yl)carbamoyl]phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-26-16-19(15-23-26)24-21(29)17-7-9-18(10-8-17)25-22(30)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-10,15-16H,11-14H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
YSGSAEPGBQCUBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Carbamoylation: The pyrazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Coupling with Phenylpiperazine: The intermediate is coupled with 4-phenylpiperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Research indicates that N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide interacts with various biological targets, modulating their activity. Notable applications include:
- Neurological Disorders : The compound has shown promise in preclinical studies for treating conditions mediated by specific molecular targets in the nervous system. Its ability to act as a ligand for various receptors suggests potential therapeutic effects in neurological disorders.
- Cancer Treatment : Similar compounds have demonstrated significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, derivatives of pyrazole compounds have shown potent CDK2 inhibitory activity and antiproliferative effects against cancer cell lines, indicating that this compound could be developed into effective cancer therapeutics .
Case Study 1: Neurological Applications
A study investigated the effects of similar piperazine-based compounds on neurotransmitter systems. The results indicated that these compounds could enhance neurotransmitter release and modulate synaptic plasticity, suggesting their potential use in treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
In a preclinical model, a structurally related pyrazole derivative demonstrated significant tumor growth inhibition in xenograft models. This highlights the potential of this compound as a lead compound for developing new cancer therapies targeting specific kinases involved in tumor progression .
Mechanism of Action
The mechanism of action of N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related piperazine-carboxamide derivatives, focusing on substituent effects , physicochemical properties , and synthetic yields .
Structural Analogues with Varying Aryl Substituents
Piperazine-carboxamides with halogenated aryl groups (e.g., fluorophenyl, chlorophenyl) exhibit distinct physicochemical profiles:
Key Observations :
- Halogen Effects: Fluorine and chlorine substituents (A2, A6) increase molecular polarity and melting points compared to non-halogenated analogues. The 4-chlorophenyl group in A6 slightly lowers the melting point (189.8–191.4°C) compared to 3-fluorophenyl in A2 (189.5–192.1°C), possibly due to steric effects.
- Sulfonamide vs. Carboxamide : The sulfonamide derivative (Compound 15, ) has a lower melting point (154–156°C) than carboxamides, likely due to reduced hydrogen bonding capacity.
- Pyrazole vs. Quinazoline : The target compound’s 1-methylpyrazole group may enhance metabolic stability compared to quinazoline-based derivatives (), as pyrazoles are less prone to oxidative degradation.
Piperazine-Carboxamides with Heterocyclic Modifications
Compounds with alternative heterocycles demonstrate how structural changes impact properties:
Key Observations :
- Bicyclic Systems : Compound 28 () incorporates a benzooxazine ring, which may improve binding affinity to hydrophobic targets but reduces synthetic yield (10%) due to steric complexity.
- Chloroquinoline Hybrids: Pyrazole-chloroquinoline hybrids () highlight the role of halogenated heterocycles in antimicrobial activity, suggesting the target compound’s 1-methylpyrazole could be optimized for similar applications.
Key Observations :
- Ortho-Substituents : The 2-chlorophenyl group in A4 (45.2% yield) poses steric challenges during coupling, reducing yield compared to para-substituted analogues.
- Isocyanate Efficiency : High-yield synthesis of Compound 15 (73%) via phenyl isocyanate coupling suggests that the target compound’s carbamoyl group may be accessible through similar methods.
Biological Activity
N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 405.5 g/mol. Its structure includes a piperazine core with various substituents, notably a pyrazole moiety, which is associated with significant biological activity. The presence of the carbamoyl group enhances its pharmacological properties, making it a candidate for further investigation into its therapeutic potential.
Research indicates that compounds similar to this compound often exhibit activity as antagonists for specific receptors. This compound's mechanism of action may involve interactions with neurotransmitter systems, particularly those related to anxiety and depression.
Key Findings:
- Receptor Binding : Studies have shown that derivatives of piperazine compounds can bind to various receptors, including serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders .
- Pharmacological Profiles : The anxiolytic-like activity has been noted in related compounds, suggesting that this compound may also exhibit similar effects through modulation of the GABAergic system .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Study on Anxiolytic Effects : A study evaluated a piperazinic derivative similar to this compound using various behavioral tests (elevated plus maze, light-dark box). The results indicated significant anxiolytic-like effects, suggesting potential therapeutic applications for anxiety disorders .
- Anticancer Properties : Research into structurally related compounds has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including receptor antagonism and apoptosis induction. These findings suggest that this compound could be explored as a lead compound in cancer therapy.
- Receptor Interaction Studies : Molecular docking studies have been employed to assess the binding affinity of this compound towards multiple targets. These studies indicate that modifications in the structure could enhance selectivity and potency against specific receptors involved in psychiatric disorders .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-{4-[(1-methyl-1H-pyrazol-4-yl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by coupling with phenylpiperazine derivatives. For example, intermediates are characterized using IR spectroscopy (C=O stretching at ~1650–1700 cm⁻¹) and NMR (pyrazole proton signals at δ 7.5–8.5 ppm). Final structural confirmation is achieved via X-ray crystallography (e.g., SHELX refinement) .
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodology : Yield optimization involves:
- Inert atmosphere : Using nitrogen to prevent oxidation of sensitive intermediates .
- Catalysts : Employing K₂CO₃ in acetonitrile for efficient coupling reactions (yields up to 85%) .
- Temperature control : Refluxing at 80–120°C for cyclization steps .
Q. What spectroscopic and chromatographic techniques are critical for purity assessment?
- Methodology :
- HPLC : To quantify purity (>98%) using C18 columns and UV detection .
- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z corresponding to the molecular formula) .
- TLC : Monitoring reaction progress with silica plates and UV visualization .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrazole/phenyl substitutions) influence biological activity?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesizing analogs with varied substituents (e.g., halogens, methyl groups) and testing in enzyme inhibition assays (e.g., acetylcholinesterase for Alzheimer’s targets) .
- In vitro models : Evaluating cytotoxicity via MTT assays on cancer cell lines (IC₅₀ values) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Using AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2 or 5-HT receptors). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with residues like Asp or Tyr .
- MD simulations : Assessing stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2 Å) .
Q. How are crystallographic data contradictions resolved during structural determination?
- Methodology :
- SHELX refinement : Addressing twinning or disorder by adjusting occupancy parameters and using TWIN/BASF commands .
- Validation tools : PLATON for symmetry checks and Rint values (<5% for high-quality data) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
